![molecular formula C19H17FN2O5S2 B2438980 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-88-9](/img/structure/B2438980.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as DMTF, is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has gained attention due to its unique chemical structure and potential biological activities. In
Scientific Research Applications
Antioxidant Activity
- Synthesis and Antioxidant Activity: Amidomethane sulfonyl-linked bis heterocycles, including derivatives similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, have been prepared and tested for antioxidant activity. One of the derivatives showed significant antioxidant activity surpassing the standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
α-Glucosidase Inhibitory Activity
- α-Glucosidase Inhibitory Activity: A series of derivatives, including N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have demonstrated very good inhibition of α-glucosidase enzyme (Koppireddi et al., 2014).
Cytotoxic Activity
- Cytotoxic Activity against Cancer Cell Lines: Novel sulfonamide derivatives, including structures resembling N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, have been synthesized and screened for anticancer activity. One compound showed potent efficacy against breast cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Anti-inflammatory Activity
- Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Antimicrobial Activity: Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant Agents
- Synthesis as Anticonvulsant Agents: Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsion (Farag et al., 2012).
PI3K/mTOR Inhibitors
- PI3K/mTOR Dual Inhibitors: A potent and efficacious inhibitor of PI3Kα and mTOR, N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was developed. Its analogs were examined to improve metabolic stability (Stec et al., 2011).
Antibacterial and Anti-Enzymatic Potential
- Synthesis and Evaluation of Antibacterial and Anti-Enzymatic Potential: New N-substituted derivatives of acetamide were synthesized and evaluated for antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIGTLFIBFXWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide |
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